(4-(Pyridin-3-yl)phenyl)boronic acid
Overview
Description
(4-(Pyridin-3-yl)phenyl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-(Pyridin-3-yl)phenyl)boronic acid involves the coupling reaction of phenylboronic acid with 3-bromopyridine. This reaction typically employs a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It participates in nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce amines or alcohols[3][3].
Scientific Research Applications
(4-(Pyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Pyridin-3-yl)phenyl)boronic acid primarily involves its role as a ligand in metal-catalyzed reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation, where the organic group is transferred from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the phenyl ring.
4-(Pyridin-4-yl)phenylboronic acid: Similar but with the pyridine ring attached at a different position.
Phenylboronic acid: Lacks the pyridine ring and is simpler in structure.
Uniqueness
(4-(Pyridin-3-yl)phenyl)boronic acid is unique due to its dual aromatic system, which enhances its ability to participate in complex organic reactions. The presence of both pyridine and phenyl rings allows for greater versatility in forming stable complexes with transition metals
Properties
IUPAC Name |
(4-pyridin-3-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNIURBDZXTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597062 | |
Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170230-28-1 | |
Record name | B-[4-(3-Pyridinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170230-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Pyridin-3-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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